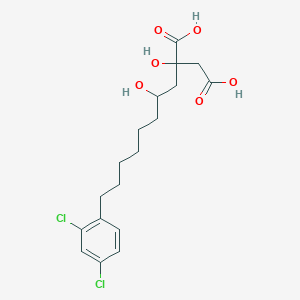
Dmsa-2Cys
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dmsa-2Cys is an organic compound with the molecular formula C10H18N2O8S2 This compound is characterized by the presence of two amino and two carboxyethyl groups attached to a butanedioic acid backbone through sulfanyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dmsa-2Cys typically involves the reaction of cysteine derivatives with maleic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Cysteine derivatives and maleic anhydride.
Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 25-50°C.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
Dmsa-2Cys can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The amino and carboxyethyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Dmsa-2Cys has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Dmsa-2Cys involves its interaction with specific molecular targets and pathways. The sulfanyl groups can form disulfide bonds with cysteine residues in proteins, potentially affecting their structure and function. Additionally, the amino and carboxyethyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2,3-Bis[(carboxymethyl)sulfanyl]succinic acid: Similar structure but with carboxymethyl groups instead of amino and carboxyethyl groups.
S-(2-succinyl)-L-cysteine: Contains a succinyl group attached to cysteine.
2-[(2-Amino-2-carboxyethyl)thio]butanedioic acid: Similar structure but with a single amino and carboxyethyl group.
Uniqueness
Dmsa-2Cys is unique due to the presence of two amino and two carboxyethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
70206-12-1 |
|---|---|
Molecular Formula |
C10H16N2O8S2 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2,3-bis[(2-amino-2-carboxyethyl)sulfanyl]butanedioic acid |
InChI |
InChI=1S/C10H16N2O8S2/c11-3(7(13)14)1-21-5(9(17)18)6(10(19)20)22-2-4(12)8(15)16/h3-6H,1-2,11-12H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20) |
InChI Key |
LVQGLWDBECAWNZ-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)N)SC(C(C(=O)O)SCC(C(=O)O)N)C(=O)O |
Canonical SMILES |
C(C(C(=O)O)N)SC(C(C(=O)O)SCC(C(=O)O)N)C(=O)O |
Synonyms |
2,3-dimercaptosuccinic acid-cysteine (1-2) mixed disulfide DMSA-2Cys |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-Hydroxy-10,13-dimethyl-15-oxo-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1258490.png)



![3-Hydroxy-17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1258494.png)


![{4-[(6-(ethoxycarbonyl)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B1258500.png)




![5-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-5-oxopentanoate](/img/structure/B1258510.png)

